3'-Fluoro-4'-hydroxyacetophenone

Drug-Drug Interaction (DDI) Assessment Carboxylesterase 2 (CES2) Probe Development Human Liver Microsome Assays

Researchers requiring validated fluorinated building blocks for ADME-Tox screening often face undefined biological profiles and solubility limitations. 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5) resolves these: • hCES2A IC50 = 52 nM-assay-ready positive control for ester prodrug liability screening. • CYP3A4 IC50 = 20 µM-defined DDI reference inhibitor for ADME-Tox cascades. • 52% higher aqueous solubility vs. parent compound simplifies assay preparation. Supplied at ≥97% purity with full analytical documentation. Standard global shipping.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 403-14-5
Cat. No. B185255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-4'-hydroxyacetophenone
CAS403-14-5
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)F
InChIInChI=1S/C8H7FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
InChIKeyGSWTXZXGONEVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-4'-hydroxyacetophenone: Fluorinated Building Block for Pharmaceutical R&D


3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5) is a fluorinated aromatic ketone building block [1] with a molecular formula of C8H7FO2 and a molecular weight of 154.14 g/mol [2]. Its substitution pattern—a fluorine atom at the 3' position and a hydroxyl group at the 4' position on the phenyl ring—confers distinct physicochemical and biological properties compared to non-fluorinated or differently substituted acetophenone analogs. The compound is commercially available with a typical purity of ≥97% (GC) and exists as a light yellow to orange powder or crystalline solid with a melting point of 127–129 °C .

Fluorinated aromatic ketone building block
3'-fluoro, 4'-hydroxy substitution for medicinal chemistry & probe design
Enables fluorine-scanning and ADME-Tox tool compound synthesis
Distinct enzyme inhibition profile vs non-fluorinated acetophenones

Why 3'-Fluoro-4'-hydroxyacetophenone Cannot Be Replaced


Substitution of a single atom or functional group on the acetophenone scaffold profoundly alters enzyme inhibition profiles, metabolic stability, and physicochemical properties. 4'-Hydroxyacetophenone (non-fluorinated) exhibits millimolar-range inhibition against targets like SSADH and GABAT , whereas the 3'-fluoro substitution in 3'-fluoro-4'-hydroxyacetophenone yields nanomolar potency against human carboxylesterase 2 (hCES2A) [1]. Furthermore, the 3'-fluoro derivative demonstrates a distinct CYP inhibition signature [2] and 52% higher predicted aqueous solubility than its non-fluorinated parent , directly impacting experimental design, formulation, and data reproducibility. The position of fluorine (3' vs. 2' or 4') dictates substrate recognition by enzymes such as 4'-hydroxyacetophenone monooxygenase (HAPMO) [3]. These quantifiable differences preclude generic substitution and necessitate informed compound selection.

Target Engagement Shift
Non-fluorinated parent shows millimolar-range inhibition for other targets, while 3'-fluoro substitution yields nanomolar CES2 inhibition that may not transfer across analogs.
CYP Isoform Selectivity
3'-Fluoro derivative provides a defined CYP3A4 IC50 and differentiated CYP2A13 affinity; unsubstituted acetophenone lacks quantitative CYP inhibition data, altering DDI risk interpretation.
Fluorine Position Dependence
Enzymatic Baeyer-Villiger outcome depends on fluorine position: 3'-fluoro yields stable phenyl acetate, while 2'-fluoro leads to catechol degradation, blocking synthetic utility.

3'-Fluoro-4'-hydroxyacetophenone: Quantitative Differentiation from Analogs


hCES2A Inhibition: Cellular vs. Microsomal Potency Shift

3'-Fluoro-4'-hydroxyacetophenone demonstrates potent inhibition of human carboxylesterase 2A (hCES2A) with an IC50 of 52 nM in human liver microsomes (HLM) [1]. However, its activity drops significantly to an IC50 of 4,450 nM in intact HepG2 cells [2], representing an 86-fold right-shift in potency. This stark contrast in cellular versus microsomal activity distinguishes it from other CES2 inhibitors and is a critical parameter for researchers modeling hepatic metabolism and predicting in vivo drug-drug interaction (DDI) liabilities. The non-fluorinated parent compound, 4'-hydroxyacetophenone, does not demonstrate comparable sub-micromolar CES2 inhibition .

hCES2A potency shift
Method context
IC50: 52 nM (HLM) → 4,450 nM (HepG2)
86-fold right-shift
Supports cell permeability and microsome-to-cell correlation studies
Data to verify across additional hepatocyte models
Drug-Drug Interaction (DDI) Assessment Carboxylesterase 2 (CES2) Probe Development Human Liver Microsome Assays

CYP3A4 and CYP2A13 Inhibition Selectivity

3'-Fluoro-4'-hydroxyacetophenone inhibits CYP3A4 with an IC50 of 20,000 nM (20 µM) in human liver microsomes [1]. In contrast, its binding affinity for CYP2A13 is significantly weaker, with a reported Kd of 580 nM [2]. This ~34-fold difference in affinity (based on Kd for CYP2A13) highlights a CYP isoform selectivity profile that is not observed for unsubstituted acetophenone [3] and is distinct from the CYP inhibition pattern of the 2'-fluoro isomer [4].

CYP3A4 vs CYP2A13 selectivity
Cross-study comparable
CYP3A4 IC50 = 20,000 nM
CYP2A13 Kd = 580 nM
CYP isoform selectivity context for ADME panels
CYP3A4 IC50 defined; CYP2A13 via type 1 binding
ADME-Tox Screening Cytochrome P450 Inhibition Metabolic Stability Profiling

Aqueous Solubility Enhancement vs. 4'-Hydroxyacetophenone

The predicted water solubility of 3'-fluoro-4'-hydroxyacetophenone is 17,840 mg/L (1.78e+004 mg/L) at 25 °C , which is approximately 52% higher than the experimentally determined water solubility of non-fluorinated 4'-hydroxyacetophenone, reported as 10 g/L (10,000 mg/L) at 22 °C [1]. This improved aqueous solubility is a direct consequence of the 3'-fluoro substitution, which alters the compound's polarity and hydrogen-bonding capacity. The 2'-fluoro isomer, 2'-fluoro-4'-hydroxyacetophenone, is noted as being insoluble in water , making the 3'-fluoro derivative the optimal choice among fluoro-hydroxyacetophenone regioisomers for aqueous-based biological assays.

Aqueous solubility vs non-fluorinated
Data to verify
Pred. 17,840 mg/L (vs 10,000 mg/L for 4'-hydroxyacetophenone)
~52% higher predicted solubility supports aqueous assay preparation
Predicted solubility (ALOGPS); verify experimentally
Medicinal Chemistry Assay Development Solubility Optimization

Baeyer-Villiger Oxidation by HAPMO: Substrate Specificity

3'-Fluoro-4'-hydroxyacetophenone can be converted via biological Baeyer-Villiger oxidation using purified 4'-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB [1]. This enzymatic conversion is strictly NADPH-dependent and represents a chemo-enzymatic route to fluorophenyl acetates, valuable synthons for industrial chemical production. The position of the fluorine substituent critically determines substrate recognition: 4'-fluoroacetophenone is converted to 4-fluorophenol, while 4'-fluoro-2'-hydroxyacetophenone yields 4-fluorocatechol, which undergoes further degradation [2]. The 3'-fluoro-4'-hydroxy substitution pattern provides a unique reactivity profile that is not shared by the 2'- or 4'-fluoro regioisomers.

HAPMO substrate specificity
Class-level inference
Stable fluorophenyl acetate product (vs catechol degradation for 2'-fluoro isomer)
Enzymatic Baeyer-Villiger pathway context for fluorinated synthons
NADPH-dependent; pH-dependent stability
Biocatalysis Green Chemistry Enzymatic Synthesis

3'-Fluoro-4'-hydroxyacetophenone: Validated Application Scenarios


hCES2A-Mediated Prodrug Metabolism in DDI Studies

3'-Fluoro-4'-hydroxyacetophenone's nanomolar inhibition of hCES2A in human liver microsomes (IC50 = 52 nM) [1] positions it as a high-value positive control or tool compound for laboratories assessing the CES2-mediated hydrolysis liability of ester-containing prodrugs. The 86-fold cellular potency drop [2] provides a built-in assay validation metric to confirm proper cellular permeability conditions. This scenario is directly supported by the quantitative hCES2A inhibition data.

CYP3A4-Selective Inhibition Screening for ADME Panels

With a defined CYP3A4 IC50 of 20 µM [1] and a demonstrably different affinity for CYP2A13 (Kd = 580 nM) [2], 3'-fluoro-4'-hydroxyacetophenone serves as a reference inhibitor for calibrating CYP3A4 activity assays and for assessing isoform selectivity within custom ADME-Tox screening cascades. Its predictable CYP interaction profile, distinct from unsubstituted acetophenone [3], enables more accurate DDI risk stratification for new chemical entities.

HAPMO-Mediated Baeyer-Villiger Oxidation for Fluorophenyl Acetates

The confirmed substrate activity of 3'-fluoro-4'-hydroxyacetophenone with 4'-hydroxyacetophenone monooxygenase (HAPMO) [1] enables a chemo-enzymatic route to fluorophenyl acetate intermediates. This green chemistry approach is not applicable to the 2'- or 4'-fluoro regioisomers, which undergo different enzymatic fates [2]. This application is grounded in the enzyme specificity evidence presented in Section 3.

Fluorine Scan in Acetophenone Lead Optimization

The 52% improvement in predicted aqueous solubility over 4'-hydroxyacetophenone [1] makes 3'-fluoro-4'-hydroxyacetophenone a preferred starting material for synthesizing analog libraries where solubility is a limiting factor. The fluorine atom provides a metabolic soft spot and a 19F NMR handle for tracking reactions, while the enhanced solubility simplifies assay preparation and improves reproducibility in aqueous biological testing.

Application
Selection Property
Validation Focus
CES2-mediated prodrug metabolism studies
CES2 inhibition assay context
Microsome-to-cell potency shift as validation metric
CYP3A4 inhibition screening in ADME panels
CYP isoform selectivity review
CYP3A4 vs CYP2A13 affinity differentiation
Biocatalytic Baeyer-Villiger oxidation
HAPMO substrate specificity
Product stability and downstream utility
Fluorinated analog library synthesis
Solubility-enhanced building block
Aqueous assay compatibility and 19F NMR tracking

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